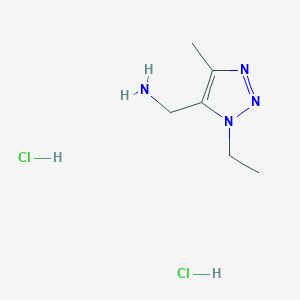

(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanamine dihydrochloride, also known as EMT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EMT is a triazole-based compound that has been synthesized using a variety of methods.

Scientific Research Applications

Carbonic Anhydrase-II Inhibitors

A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . These compounds were evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro . The new compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme .

Synthesis of Antibacterial Drugs

This compound can be used as a raw material for the synthesis of antibacterial drugs . The unique structure of 1H-1,2,3-triazole makes it a valuable component in the design of new antibacterial agents .

Synthesis of Antifungal Drugs

In addition to antibacterial drugs, this compound can also be used to synthesize antifungal drugs . The triazole ring is a common structural motif in many antifungal agents .

Pesticide Intermediates

This compound can be used as an intermediate in the synthesis of pesticides . It can be used to produce insecticides and fungicides .

Synthesis of Herbicides

In agricultural chemistry, it can be used as a raw material for the synthesis of herbicides . The triazole ring can enhance the biological activity of these herbicides .

Pharmaceutical Testing

“(1-Ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanamine dihydrochloride” can be used for pharmaceutical testing . High-quality reference standards are essential for accurate results in pharmaceutical testing .

Mechanism of Action

Target of Action

Similar compounds, such as 1h-1,2,3-triazole analogs, have been found to inhibit the carbonic anhydrase-ii enzyme .

Mode of Action

It’s worth noting that related 1h-1,2,3-triazole analogs exhibit inhibitory potential through direct binding with the active site residues of the carbonic anhydrase-ii enzyme .

Biochemical Pathways

The inhibition of carbonic anhydrase-ii by similar compounds can affect various physiological processes, including fluid secretion, respiration, and ph regulation .

Result of Action

The inhibition of carbonic anhydrase-ii by similar compounds can lead to a decrease in the rate of carbon dioxide conversion and proton production, potentially affecting various physiological processes .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .

properties

IUPAC Name |

(3-ethyl-5-methyltriazol-4-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4.2ClH/c1-3-10-6(4-7)5(2)8-9-10;;/h3-4,7H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMENCYWQCOYTJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(N=N1)C)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanamine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3H,9H-thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxylate](/img/structure/B2717312.png)

![6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine](/img/structure/B2717313.png)

![2-Amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2717321.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole](/img/structure/B2717325.png)

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2717327.png)